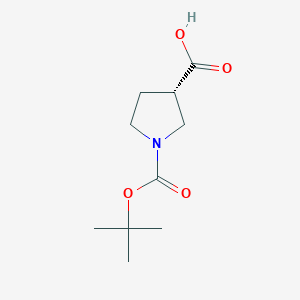

(S)-1-Boc-pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

(S)-1-Boc-pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group. The (S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-1-Boc-pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from L-proline. The process typically includes the protection of the amino group with a Boc group, followed by the introduction of the carboxylic acid functionality. The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) to facilitate the protection step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or enzymes to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Analyse Des Réactions Chimiques

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety, enabling targeted modifications:

Applications : Deprotected intermediates are critical for synthesizing β-proline-containing peptides with enhanced enzymatic resistance .

Esterification and Methylation

Controlled alkylation of the carboxylic acid group facilitates downstream transformations:

C–H Activation and Arylation

Directed C(sp³)–H functionalization enables the introduction of aryl groups for drug discovery:

| Directing Group | Catalyst System | Aryl Source | Yield | Application |

|---|---|---|---|---|

| 8-Aminoquinoline | Pd(OAc)₂, (BnO)₂PO₂H, aryl iodide | 4-Iodobenzaldehyde | 67% | BACE-1 inhibitors with sub-μM IC₅₀ |

Key Steps :

-

C–H Activation : Palladium-mediated cleavage of the β-C–H bond in the pyrrolidine ring.

-

Aryl Coupling : Insertion of aryl iodides via oxidative addition.

-

Reductive Elimination : Forms the C–Ar bond with retention of stereochemistry .

Notable Compounds : Derivatives bearing 4-bromophenyl or nitroaryl groups exhibit potent β-secretase (BACE-1) inhibition through S2′ subsite interactions .

Peptide Coupling and Bioconjugation

The carboxylic acid group participates in amide bond formation:

| Coupling Agent | Base | Solvent | Target | Yield |

|---|---|---|---|---|

| HATU | DIPEA | DMF | Endomorphin-1 analogues | 82% |

| EDCl/HOBt | NMM | THF | Chiral catalysts for Aldol reactions | 75% |

Applications :

-

Neurological Therapeutics : β-Proline-containing peptides show enhanced μ-opioid receptor agonism .

-

Asymmetric Catalysis : Derivatives catalyze enantioselective Mannich reactions (up to 95% ee) .

Reductive Transformations

Selective reduction of the pyrrolidine ring modifies reactivity:

Mechanistic Note : LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the Boc group .

Cycloaddition and Ring Expansion

The strained pyrrolidine ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Nitroalkenes | Chiral amine catalysts | Bicyclic γ-lactams | >90% ee |

Outcome : These reactions generate stereochemically dense scaffolds for protease inhibitors .

Stability and Reaction Optimization

Environmental factors critically influence reaction outcomes:

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

(S)-1-Boc-pyrrolidine-3-carboxylic acid is commonly employed in the synthesis of various bioactive compounds, including:

- ERK Inhibitors : It is used as a reactant in the synthesis of potent and selective ERK1,2 inhibitors, which are important in cancer therapy .

- Peptide Synthesis : The compound serves as a building block for the synthesis of peptides, particularly those that mimic natural biological processes .

Role in Medicinal Chemistry

The compound has been implicated in the development of drugs targeting specific pathways:

- Antiviral Agents : Research indicates its potential use in synthesizing antiviral agents by modifying its structure to enhance biological activity .

- Cancer Therapeutics : Its derivatives have shown promise in inhibiting tumor growth by targeting specific cancer cell signaling pathways .

Asymmetric Synthesis

This compound is significant in asymmetric synthesis due to its chiral nature:

- Chiral Auxiliary : It acts as a chiral auxiliary in various reactions, facilitating the production of enantiomerically enriched compounds .

- Michael Addition Reactions : The compound has been utilized in asymmetric Michael addition reactions, leading to the formation of pyrrolidine derivatives with high enantiomeric excess .

Biochemical Research Applications

In biochemical research, this compound has been employed for:

- Protein Interaction Studies : It is used to study interactions between proteins and small molecules, contributing to the understanding of cellular mechanisms .

- Development of Bioconjugates : The compound can be modified to create bioconjugates for targeted drug delivery systems .

Case Studies

Mécanisme D'action

The mechanism of action of (S)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active pyrrolidine derivative upon enzymatic cleavage of the Boc group. The released pyrrolidine derivative can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-Boc-pyrrolidine-3-carboxylic acid: The enantiomer of the (S) compound, with different stereochemistry and potentially different biological activity.

1-Boc-pyrrolidine-2-carboxylic acid: A similar compound with the carboxylic acid group at a different position on the pyrrolidine ring.

1-Boc-pyrrolidine-4-carboxylic acid: Another positional isomer with distinct chemical and biological properties.

Uniqueness

(S)-1-Boc-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its interactions with biological targets and its overall pharmacological profile. The presence of the Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.

Activité Biologique

(S)-1-Boc-pyrrolidine-3-carboxylic acid, a compound characterized by its pyrrolidine ring and a tert-butyloxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₇NO₄

- Molecular Weight : 215.25 g/mol

- CAS Number : 140148-70-5

- Purity : Available in various purities, commonly 95% to 97%.

The presence of the Boc group facilitates selective reactions while protecting the amino group, making it a versatile intermediate in organic synthesis. The compound can be synthesized through several methods, which typically involve the formation of the pyrrolidine ring followed by carboxylation and Boc protection.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Its structural features allow for interaction with various biological targets, potentially inhibiting cancer cell proliferation. Computational studies utilizing quantitative structure-activity relationship (QSAR) models have predicted its pharmacological effects, suggesting roles in anti-inflammatory and anticancer therapies .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have shown that derivatives of pyrrolidine compounds can exhibit significant activity against various bacterial strains. The hydrazide functionality present in related compounds enhances their reactivity and potential biological interactions.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with specific enzymes or receptors within cellular pathways, leading to altered cellular responses. Molecular docking studies have been employed to elucidate binding affinities and mechanisms of action, crucial for optimizing its therapeutic profile.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Study 1 : A study investigated the compound's effect on cancer cell lines, revealing a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM.

- Study 2 : Another research effort focused on the antimicrobial activity of related hydrazide derivatives, finding significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Pyrrolidine structure with Boc group | Versatile intermediate in peptide synthesis |

| 1-Boc-pyrrolidine-3-carboxylic acid | Similar pyrrolidine structure | Lacks hydrazide functionality |

| Hydrazine derivatives | Contains hydrazine moiety | Varying biological activities based on substituents |

This table illustrates how this compound stands out due to its specific combination of functional groups, enhancing its stability and reactivity compared to structurally similar compounds .

Propriétés

IUPAC Name |

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMRQBJUFWFQLX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930720 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140148-70-5 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.